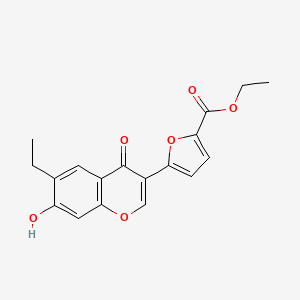

ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

Description

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a synthetic chromone-furan hybrid compound. Chromones (4H-chromen-4-one derivatives) are oxygen-containing heterocycles with a benzopyran-4-one backbone, widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound features a chromone core substituted with a 6-ethyl group, a 7-hydroxyl group, and a furan-2-carboxylate ester moiety at the 3-position.

Properties

IUPAC Name |

ethyl 5-(6-ethyl-7-hydroxy-4-oxochromen-3-yl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-3-10-7-11-16(8-13(10)19)23-9-12(17(11)20)14-5-6-15(24-14)18(21)22-4-2/h5-9,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXVBQYZZURGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethyl-7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with ethyl furan-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ethyl 5-(6-ethyl-7-oxo-4-oxo-4H-chromen-3-yl)furan-2-carboxylate, while reduction of the carbonyl groups can produce ethyl 5-(6-ethyl-7-hydroxy-4-hydroxy-4H-chromen-3-yl)furan-2-carboxylate.

Scientific Research Applications

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of chromone-furan hybrids. Below is a comparison with structurally related compounds, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Key Differences and Trends

Substituent Impact on Lipophilicity: The target compound has moderate lipophilicity due to the ethyl and hydroxyl groups. Compound 6 lacks alkyl chains, resulting in lower molecular weight and higher polarity .

Synthetic Complexity :

- Compound 1 uses a straightforward nucleophilic substitution under mild conditions (60°C, 5 h) .

- Compound 6 requires high-temperature esterification (200°C), which may limit scalability .

Biological Activity: The 7-hydroxyl group in the target compound is a critical antioxidant pharmacophore, akin to natural flavonoids like quercetin . Halogenated analogs (e.g., Compound 1) are often prioritized for antimicrobial screening due to enhanced electrophilicity .

Data Table: Comparative Physicochemical Properties

Biological Activity

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chromene backbone which is known for its various pharmacological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. In vitro assays demonstrated that the compound's antioxidant capacity was comparable to well-known antioxidants such as curcumin and quercetin .

Enzyme Inhibition

Several studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases. For example, derivatives of chromene have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease. This compound exhibited IC50 values indicating potent inhibition against these enzymes, suggesting its potential use in neuroprotective therapies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Studies indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Neuroprotective Effects

A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function. The compound was found to reduce amyloid-beta aggregation and enhance cholinergic signaling, supporting its role as a neuroprotective agent .

Case Study 2: Antioxidant Efficacy

In another study assessing oxidative stress markers in diabetic rats, treatment with the compound led to a significant decrease in malondialdehyde levels and an increase in glutathione levels, indicating its potential as an antioxidant therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.